Methyl 4-((5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H17N3O6S and its molecular weight is 415.42. The purity is usually 95%.
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Scientific Research Applications
Photo-luminescent Properties
Methyl 4-((5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, as part of a series of 1,3,4-oxadiazole derivatives, exhibits significant photoluminescence properties. Studies have shown that these compounds, including variants like Me-OXD-n, displayed nematic and/or smectic A mesophases with relatively narrow temperature ranges. These compounds have demonstrated strong blue fluorescence emissions with good photoluminescence quantum yields (Han et al., 2010).
Antibacterial and Antitubercular Activity
The compound is closely related to a series of sulfonyl derivatives that have been synthesized and characterized for their antimicrobial properties. These derivatives have shown moderate to significant antibacterial and antifungal activities, with some compounds demonstrating excellent antitubercular molecules (Kumar et al., 2013).
Corrosion Inhibition Properties
1,3,4-oxadiazole derivatives, which include structures similar to this compound, have been studied for their corrosion inhibition ability. These compounds are effective in protecting mild steel in acidic environments, as indicated by increased charge transfer resistance and the formation of protective layers on the steel surface (Ammal et al., 2018).
Fluoride Chemosensors
Derivatives of 1,3,4-oxadiazole, similar to the compound , have been employed in the development of novel anion sensors. These sensors have been effective for fluoride sensing, displaying significant color changes and optical shifts upon the addition of fluoride (Ma et al., 2013).
Crystal Engineering
Research has explored the use of related compounds in crystal engineering, particularly in inducing phase transitions in high-Z' structures. These studies focus on the stabilization of unfavorable molecular conformations through efficient packing at high pressures (Johnstone et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures often target enzymes or receptors involved in critical biochemical pathways .
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as free radical reactions, nucleophilic substitutions, or oxidation . These interactions can lead to changes in the target’s function, potentially altering the biochemical pathways in which the target is involved .
Biochemical Pathways
Compounds with similar structures often affect pathways related to the function of their targets . The downstream effects of these changes can vary widely, potentially leading to changes in cellular function or overall organism health .
Pharmacokinetics
These properties are critical for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects are typically related to the function of the compound’s targets and the biochemical pathways in which those targets are involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Future Directions
Properties
IUPAC Name |
methyl 4-[[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-27-18(24)14-7-5-13(6-8-14)17(23)20-19-22-21-16(28-19)11-12-3-9-15(10-4-12)29(2,25)26/h3-10H,11H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZCOORRYMPCCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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